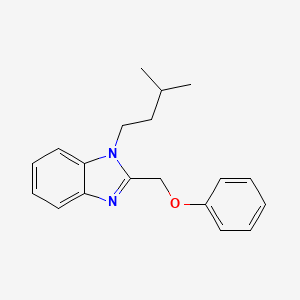
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with phenoxymethyl and 3-methylbutyl substituents
Preparation Methods
The synthesis of 1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the phenoxymethyl and 3-methylbutyl groups. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxymethyl group, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The phenoxymethyl group can interact with enzymes and receptors, modulating their activity. The benzodiazole core may also play a role in binding to DNA or proteins, affecting cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with similar compounds such as:
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZIMIDAZOLE: Similar structure but with a benzimidazole core.
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZOTHIAZOLE: Contains a benzothiazole core instead of benzodiazole.
1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZOXAZOLE: Features a benzoxazole core. The uniqueness of this compound lies in its specific combination of substituents and the benzodiazole core, which imparts distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and to explore new applications.
Properties
IUPAC Name |
1-(3-methylbutyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(2)12-13-21-18-11-7-6-10-17(18)20-19(21)14-22-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZQPVODLSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
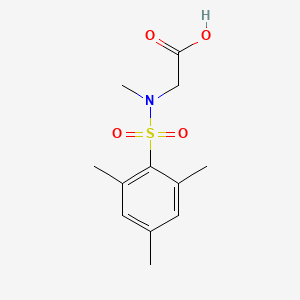
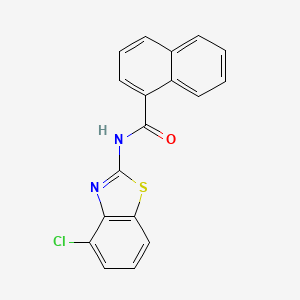
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
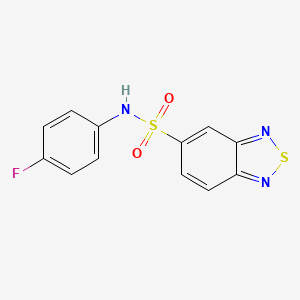
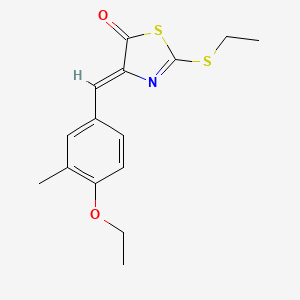
![3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B5778720.png)
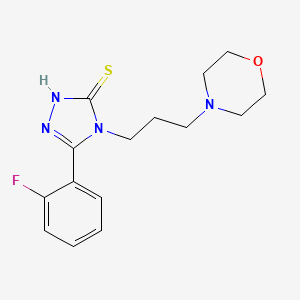
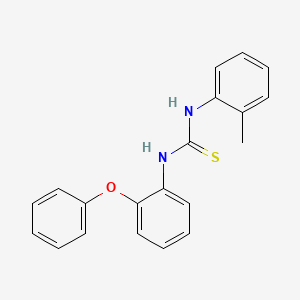
![N-[(2-ethoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
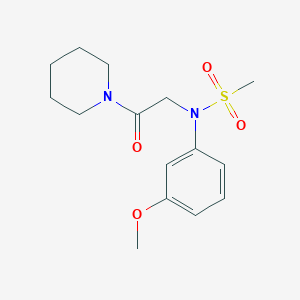
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
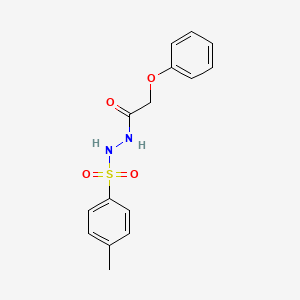
![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
